(5-Hydroxypyridin-3-yl)boronic acid
CAS No.: 1208308-11-5
Cat. No.: VC0171633
Molecular Formula: C5H6BNO3
Molecular Weight: 138.917
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208308-11-5 |
---|---|
Molecular Formula | C5H6BNO3 |
Molecular Weight | 138.917 |
IUPAC Name | (5-hydroxypyridin-3-yl)boronic acid |
Standard InChI | InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H |
Standard InChI Key | LDIJJCLRXUCETJ-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CN=C1)O)(O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
(5-Hydroxypyridin-3-yl)boronic acid possesses a distinct molecular arrangement characterized by its pyridine core. The compound can be represented by several chemical identifiers as detailed in Table 1 below.
Table 1: Structural Identifiers of (5-Hydroxypyridin-3-yl)boronic acid
Identifier Type | Value |
---|---|
Molecular Formula | C5H6BNO3 |
Molecular Weight | 138.917 g/mol |
SMILES Notation | OB(O)C1=CC(O)=CN=C1 |
Standard InChI | InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H |
Standard InChIKey | LDIJJCLRXUCETJ-UHFFFAOYSA-N |
PubChem Compound ID | 56776577 |
The molecular structure features a pyridine ring with a hydroxyl group (-OH) at the 5-position and a boronic acid group [-B(OH)2] at the 3-position. This arrangement creates a molecule with potential for both hydrogen bond donation and acceptance, as well as participation in various chemical transformations.
Chemical Reactivity
(5-Hydroxypyridin-3-yl)boronic acid exhibits reactivity patterns characteristic of both pyridine derivatives and boronic acids. The boronic acid functionality enables it to participate in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is extensively used in organic synthesis for carbon-carbon bond formation. Additionally, the compound can form reversible complexes with diols, a property that makes it valuable for studying carbohydrate-protein interactions.
The hydroxyl group on the pyridine ring provides additional reactivity, potentially serving as a site for further functionalization or participating in hydrogen bonding interactions in biological systems. The nitrogen atom in the pyridine ring can also participate in coordination chemistry, adding to the compound's versatility in chemical reactions .
Applications
Medicinal Chemistry Applications
(5-Hydroxypyridin-3-yl)boronic acid has significant potential in medicinal chemistry as a building block for the synthesis of complex molecules with biological activity. It is particularly valuable in the development of compounds that can act as enzyme inhibitors or modulators of biological pathways. The boronic acid functional group is known for its ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, making derivatives of this compound potentially useful as enzyme inhibitors.
Research has explored the applications of this compound in the development of potential therapeutics, especially those targeting proteases and kinases. The unique combination of the pyridine ring, hydroxyl group, and boronic acid functionality provides a scaffold that can be modified and optimized for specific biological targets.
Organic Synthesis Applications
In organic synthesis, (5-hydroxypyridin-3-yl)boronic acid serves as a versatile intermediate for the preparation of more complex molecules. The Suzuki-Miyaura coupling reaction, which utilizes boronic acids to form carbon-carbon bonds, is one of the primary synthetic applications of this compound . This reaction allows for the attachment of the pyridine moiety to various substrates, enabling the construction of complex molecular architectures.
The compound's ability to participate in disproportionation reactions in basic media, especially in the presence of bidentate ligands, opens up additional synthetic pathways . These reactions can lead to the formation of four-coordinate boron(III) complexes, expanding the range of transformations possible with this compound.
Biochemical Research Applications
The ability of (5-hydroxypyridin-3-yl)boronic acid to form reversible complexes with diols makes it valuable for studying carbohydrate-protein interactions. This property can be exploited in the development of chemical probes for investigating biological systems, particularly those involving glycoproteins and glycolipids.
Additionally, derivatives of this compound may serve as fluorescent probes or affinity labels in biochemical research, leveraging the reactivity of the boronic acid group with various biological nucleophiles. These applications contribute to our understanding of biological processes and may lead to the development of new diagnostic tools.
Research Findings
Interactions with Biological Systems
Studies on boronic acids, including (5-hydroxypyridin-3-yl)boronic acid, have focused on their interactions with biomolecules and their potential as enzyme inhibitors. These compounds can interact with the active sites of enzymes, forming reversible covalent bonds with nucleophilic residues such as serine hydroxyls or threonine hydroxyls. This mechanism of action has been particularly relevant for the development of protease and kinase inhibitors.
The hydroxyl group on the pyridine ring may also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity. These interactions contribute to the compound's potential utility in drug discovery and development.
Structure-Activity Relationships
The structure of (5-hydroxypyridin-3-yl)boronic acid provides a foundation for understanding structure-activity relationships in related compounds. By comparing the reactivity and properties of this compound with similar derivatives, researchers can gain insights into how structural modifications affect chemical behavior and biological activity.
For example, the related compound (6-fluoro-5-hydroxypyridin-3-yl)boronic acid (CAS: 1992782-77-0) differs by the addition of a fluorine atom at the 6-position . This modification likely alters the electron distribution in the pyridine ring, potentially affecting reactivity and binding interactions. Similarly, (5-(2-hydroxypropan-2-yl)pyridin-3-yl)boronic acid (CAS: 1310404-56-8) features a more substituted hydroxyl group, which would influence solubility, steric properties, and potentially biological activity .
Comparative Analysis
Comparison with Related Compounds
Several related boronic acid compounds share structural similarities with (5-hydroxypyridin-3-yl)boronic acid but differ in key aspects that influence their properties and applications. Table 2 provides a comparison of (5-hydroxypyridin-3-yl)boronic acid with some of these related compounds.
Table 2: Comparison of (5-Hydroxypyridin-3-yl)boronic acid with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
(5-Hydroxypyridin-3-yl)boronic acid | C5H6BNO3 | 138.92 | Reference compound |
(6-Fluoro-5-hydroxypyridin-3-yl)boronic acid | C5H5BFNO3 | 156.91 | Addition of fluorine at 6-position |
(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid | C8H12BNO3 | 181.00 | Substitution of hydrogen with 2-hydroxypropan-2-yl group |
(5-(Benzyloxy)pyridin-3-yl)boronic acid | C12H12BNO3 | Not provided in search results | Replacement of hydroxyl with benzyloxy group |
These structural differences lead to variations in physical properties, reactivity patterns, and potential applications. For instance, the fluorine atom in (6-fluoro-5-hydroxypyridin-3-yl)boronic acid likely enhances metabolic stability and alters electronic properties, potentially affecting binding interactions with biological targets . The larger substituents in the other compounds may influence solubility, steric hindrance, and binding affinity in various applications.
Future Perspectives
Emerging Research Directions
The unique structural and reactive properties of (5-hydroxypyridin-3-yl)boronic acid position it for continued exploration in various research areas. Future investigations may focus on optimizing synthetic routes to increase yield and purity, developing novel derivatives with enhanced properties, and expanding applications in medicinal chemistry and materials science.
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